molecular formula C16H11BrO3 B11105173 4-formylphenyl (2E)-3-(4-bromophenyl)prop-2-enoate

4-formylphenyl (2E)-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B11105173
M. Wt: 331.16 g/mol
InChI Key: STYXKCBMUGHXBF-BJMVGYQFSA-N
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Description

4-formylphenyl (2E)-3-(4-bromophenyl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a bromophenyl group through a prop-2-enoate linkage. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formylphenyl (2E)-3-(4-bromophenyl)prop-2-enoate typically involves the esterification of 4-formylphenol with 3-(4-bromophenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-formylphenyl (2E)-3-(4-bromophenyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-formylphenyl (2E)-3-(4-carboxyphenyl)prop-2-enoate.

    Reduction: 4-(hydroxymethyl)phenyl (2E)-3-(4-bromophenyl)prop-2-enoate.

    Substitution: 4-formylphenyl (2E)-3-(4-substituted phenyl)prop-2-enoate.

Scientific Research Applications

4-formylphenyl (2E)-3-(4-bromophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-formylphenyl (2E)-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The bromophenyl group may also participate in halogen bonding or hydrophobic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-formylphenyl (2E)-3-(4-chlorophenyl)prop-2-enoate
  • 4-formylphenyl (2E)-3-(4-fluorophenyl)prop-2-enoate
  • 4-formylphenyl (2E)-3-(4-iodophenyl)prop-2-enoate

Uniqueness

4-formylphenyl (2E)-3-(4-bromophenyl)prop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11BrO3

Molecular Weight

331.16 g/mol

IUPAC Name

(4-formylphenyl) (E)-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C16H11BrO3/c17-14-6-1-12(2-7-14)5-10-16(19)20-15-8-3-13(11-18)4-9-15/h1-11H/b10-5+

InChI Key

STYXKCBMUGHXBF-BJMVGYQFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)C=O)Br

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)C=O)Br

Origin of Product

United States

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